2-gamma-Linolenoyl-1,3-dilinoleoyl-sn-glycerol
CAS No.:
Cat. No.: VC13633013
Molecular Formula: C57H96O6
Molecular Weight: 877.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C57H96O6 |
|---|---|
| Molecular Weight | 877.4 g/mol |
| IUPAC Name | [3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
| Standard InChI | InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,36,39,54H,4-15,22-24,31-35,37-38,40-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,39-36- |
| Standard InChI Key | AODZAXDQVIGGDB-NPAMDYFMSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
| SMILES | CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCC=CCC=CCC=CCCCCC |
| Canonical SMILES | CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCC=CCC=CCC=CCCCCC |
Introduction
Chemical Structure and Stereochemistry
The molecular architecture of 2-γ-linolenoyl-1,3-dilinoleoyl-sn-glycerol consists of a glycerol backbone esterified at the sn-1 and sn-3 positions with linoleic acid (C18:2, ω-6) and at the sn-2 position with γ-linolenic acid (C18:3, ω-6). This regioselective arrangement distinguishes it from symmetric triglycerides and confers unique physicochemical properties.
The isomeric SMILES string (CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC) highlights the cis double bonds in both linoleoyl and γ-linolenoyl chains, which are critical for maintaining fluidity at biological temperatures. X-ray crystallography studies of analogous triglycerides, such as 1,3-dipalmitoyl-2-linoleoylglycerol (PLP), reveal that the sn-2 unsaturated fatty acid induces a bent conformation, disrupting crystalline packing and lowering melting points .
Synthesis and Purification Strategies
Enzymatic and Chemical Acylation
The synthesis of 2-γ-linolenoyl-1,3-dilinoleoyl-sn-glycerol typically involves a multi-step regioselective process. A common approach begins with the protection of the sn-1 and sn-3 hydroxyl groups of sn-glycerol, followed by acylation of the sn-2 position with γ-linolenoyl chloride. Subsequent deprotection and acylation with linoleoyl chloride yield the target compound.
Recent advancements in chemoenzymatic methods, as demonstrated in the synthesis of 1,3-dioleoyl-2-palmitoylglycerol, employ lipases such as Rhizomucor miehei to achieve high regioselectivity (>90%) under mild conditions . This methodology minimizes side reactions and enhances yield compared to traditional chemical catalysis.
Table 1: Key Reaction Parameters for Triglyceride Synthesis
| Parameter | Value/Description | Source |
|---|---|---|
| Acylation Temperature | 40–60°C | |
| Catalyst | Lipase (e.g., Rhizomucor miehei) | |
| Solvent | Chloroform/Hexane (1:1 v/v) | |
| Yield | 52.8–65.0% |
Chromatographic Purification
Purification of the crude product necessitates silica gel chromatography using gradients of hexane and diethyl ether (95:5 to 80:20 v/v) . High-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) confirms purity levels exceeding 99%, as evidenced by analogous triglycerides like PLP .
Physicochemical Properties
Thermal Behavior and Polymorphism
| Compound | Transition Temperature (°C) | (J/g) | Phase |
|---|---|---|---|
| PLP | 22.3 | 115.8 | γ modification |
| SLS | 31.8 | 122.7 | γ modification |
| PLS | 19.6 | 111.7 | γ modification |
| Data adapted from |
Crystallographic Features
X-ray diffraction studies indicate that 2-γ-linolenoyl-1,3-dilinoleoyl-sn-glycerol adopts a triple-chain-length (3L) structure in the γ polymorph, with a long spacing of 7.05–7.30 nm . The sn-2 γ-linolenoyl chain’s kinked geometry prevents tight packing, resulting in lower thermodynamic stability compared to saturated analogs.
Research Applications and Biological Relevance
Lipid Metabolism Studies
This triglyceride serves as a model substrate for investigating pancreatic lipase specificity. The sn-2 position’s resistance to hydrolysis allows researchers to track fatty acid release kinetics, providing insights into digestive lipid processing .
Industrial Applications
In the food industry, the compound’s low melting point and fluidity make it suitable for formulating lipid-based delivery systems. Its oxidative stability, conferred by the antioxidant properties of γ-linolenic acid, enhances shelf-life in functional foods .
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